Enhanced CNS Depressant Potency of 2-Fluoromethyl vs. 2-Methyl Quinazolinones
In a direct head-to-head screen of 2-fluoromethyl-3-aryl-4(3H)-quinazolinones versus their 2-methyl parent compounds, the fluoromethyl analogues demonstrated generally more potent CNS depressant activity. The study synthesized and evaluated multiple matched pairs, showing that fluorine substitution at the 2-methyl position consistently enhanced pharmacological activity [1]. The finding was especially pronounced for analogues of methaqualone (Compound 22, 24) and 6-aminomethaqualone (Compound 31).
| Evidence Dimension | CNS depressant activity (loss of righting reflex in mice) |
|---|---|
| Target Compound Data | 2-(Fluoromethyl)-3-aryl-4(3H)-quinazolinones: more potent CNS depressant activity (qualitative observation across series) |
| Comparator Or Baseline | 2-Methyl-3-aryl-4(3H)-quinazolinones (parent compounds) |
| Quantified Difference | Fluoromethyl analogues generally more potent; specific compound 24 more potent than methaqualone. |
| Conditions | In vivo mouse model; intraperitoneal administration; loss of righting reflex assay. |
Why This Matters
For any CNS-targeted screening program, this established class-level superiority of the 2-fluoromethyl substituent over the 2-methyl analog directly informs scaffold selection to maximize hit probability.
- [1] Tani, J., Yamada, Y., Oine, T., Ochiai, T., Ishida, R., & Inoue, I. (1979). Studies on biologically active halogenated compounds. 1. Synthesis and central nervous system depressant activity of 2-(fluoromethyl)-3-aryl-4(3H)-quinazolinone derivatives. Journal of Medicinal Chemistry, 22(1), 95–99. View Source
